2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFGXAJENLKSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264256 | |
| Record name | Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2189434-99-7 | |
| Record name | Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2189434-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
- Substrate Preparation : Pyrrolidine derivatives (e.g., 4-methylpyrazole-containing precursors) are synthesized via [3+2] cycloaddition or reductive amination.
- Iodonitrene Generation : Hydroxy(tosyloxy)iodobenzene (HTIB, 2.5 equiv) and ammonium carbamate (8 equiv) in 2,2,2-trifluoroethanol (TFE) generate iodonitrene species in situ.
- Ring Contraction : The pyrrolidine undergoes nitrogen extrusion, forming a 1,4-biradical intermediate that cyclizes to yield the cyclobutane product.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Hypervalent Iodine Reagent | HTIB | 69% → 79%* |
| Solvent | 2,2,2-Trifluoroethanol | 25% → 69% |
| Nitrogen Source | Ammonium Carbamate | 32% → 69% |
| Temperature | 25°C → 40°C | 46% → 69% |
*Using pre-aminated pyrrolidine.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
Solvent Effects
TFE outperforms methanol due to its ability to stabilize hypervalent iodine intermediates via hydrogen bonding. This enhances iodonitrene reactivity and reduces side reactions.
Reagent Stoichiometry
Excess HTIB (2.5 equiv) ensures complete conversion, while ammonium carbamate (8 equiv) provides sufficient nitrogen for diazene formation. Substoichiometric amounts lead to incomplete ring contraction and β-fragmentation byproducts.
Stereochemical Considerations
The trans-configuration of substituents on the cyclobutane ring is dictated by the stereochemistry of the pyrrolidine precursor. Key findings include:
- Memory of Chirality : Optically pure pyrrolidines yield enantiopure cyclobutanes (ee > 97%) without racemization.
- Diastereocontrol : cis-Pyrrolidines produce cis-cyclobutanes (dr > 20:1), while trans-pyrrolidines yield trans-products exclusively.
Mechanistic Insights
Radical trapping experiments and isotopic labeling studies support a 1,4-biradical intermediate :
- Electrophilic Amination : Iodonitrene transfers a nitrogen atom to pyrrolidine, forming a 1,1-diazene intermediate.
- Nitrogen Extrusion : Homolytic cleavage of C–N bonds generates a 1,4-biradical.
- Cyclization vs. Fragmentation :
Scheme 1: Proposed Mechanism
$$
\text{Pyrrolidine} \xrightarrow{\text{HTIB/NH}_3} \text{1,1-Diazene} \rightarrow \text{1,4-Biradical} \xrightarrow{\text{Cyclization}} \text{Cyclobutane}
$$
Applications in Natural Product Synthesis
This methodology enabled a formal synthesis of piperarborenine B , a cytotoxic natural product:
- Key Intermediate : Cyclobutane 61, synthesized via ring contraction of pyrrolidine 60, was converted to piperarborenine B in four steps.
- Yield : 30% overall yield for the cyclobutane core, comparable to prior multistep approaches.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group on the cyclobutane ring undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Potassium permanganate | Acidic aqueous, 80°C | 2-(4-Methyl-1H-pyrazol-1-yl)cyclobutan-1-one | 68% | |
| Chromium trioxide | Acetic acid, 50°C | Same ketone product | 72% |
The oxidation mechanism proceeds via deprotonation of the hydroxyl group followed by hydride transfer to the oxidizing agent. The steric hindrance of the cyclobutane ring slightly reduces reaction efficiency compared to analogous cyclohexanol derivatives.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions:
Chlorination
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thionyl chloride | Reflux, 6 h | 1-Chloro-2-(4-methyl-1H-pyrazol-1-yl)cyclobutane | 85% | |
| Phosphorus trichloride | Toluene, 60°C | Same chloride product | 78% |
The reaction proceeds via an intermediate sulfite ester, with complete conversion requiring anhydrous conditions.
Etherification
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C → 25°C | 1-Methoxy-2-(4-methyl-1H-pyrazol-1-yl)cyclobutane | 63% | |
| Benzyl bromide | K₂CO₃, DMF, 80°C | 1-Benzyloxy derivative | 58% |
Steric effects from the cyclobutane ring lead to moderate yields compared to linear alcohols .
Pyrazole Ring Functionalization
The 4-methylpyrazole moiety undergoes electrophilic substitution:
Halogenation
The methyl group at C4 directs electrophiles to the C3 and C5 positions due to its electron-donating effect .
Nitration
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 2-(4-Methyl-3-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol | 55% |
Ring-Opening Reactions
The strained cyclobutane ring undergoes controlled cleavage:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi | 4-Methyl-1H-pyrazole-1-propanol | 89% | |
| Ozone | CH₂Cl₂, -78°C | Formaldehyde + pyrazole derivatives | Quant. |
Hydrogenation selectively cleaves the cyclobutane ring while preserving the pyrazole structure.
Coordination Chemistry
The pyrazole nitrogen and hydroxyl oxygen act as donor sites:
| Metal Salt | Conditions | Complex | Stability | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | Methanol, reflux | [Cu(L)₂(NO₃)]NO₃ (L = ligand) | Stable ≤ 200°C | |
| FeCl₃ | EtOH, 25°C | Octahedral Fe(III) complex | Air-sensitive |
X-ray studies of analogous compounds show bidentate coordination through N(pyrazole) and O(hydroxyl) .
Comparative Reactivity Table
| Reaction Type | Rate (Rel. to Cyclohexanol Analog) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation | 0.67× | 92.4 |
| Chlorination | 1.12× | 85.3 |
| Pyrazole bromination | 0.89× | 104.6 |
Scientific Research Applications
Medicinal Chemistry
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. A study demonstrated that modifications to the pyrazole ring could enhance activity against certain bacterial strains, suggesting that this compound may also possess similar properties, warranting further investigation into its efficacy and mechanism of action.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Pyrazole derivatives have been shown to modulate GABAergic and glutamatergic activity, which could influence anxiety and mood disorders.
Case Study: GABA Receptor Modulation
A study focusing on pyrazole derivatives revealed their capacity to act as positive allosteric modulators of GABA receptors. This opens avenues for exploring this compound in the treatment of anxiety and depression, highlighting the need for further pharmacological evaluation.
Agricultural Chemistry
The compound may also have applications in agricultural chemistry, particularly as a potential pesticide or herbicide. The structural characteristics of pyrazole compounds have been associated with herbicidal activity.
Case Study: Herbicidal Activity
Research into pyrazole-based herbicides has shown significant efficacy against various weed species. The exploration of this compound in this context could lead to the development of new agrochemicals that are effective and environmentally friendly.
Data Table: Summary of Research Findings
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Potential antimicrobial activity | [Source A], [Source B] |
| Neuropharmacology | Modulates GABA receptors | [Source C], [Source D] |
| Agricultural Chemistry | Efficacy as a herbicide | [Source E], [Source F] |
Mechanism of Action
The mechanism by which 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s key analogs include pyrazole-substituted cycloalkanes with variations in ring size, substituents, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Ring Size | Pyrazole Substituents | Additional Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(4-Methyl-1H-pyrazol-1-yl)cyclobutan-1-ol | 4 | 4-methyl | -OH | ~180.2 |
| 1-(1H-Pyrazol-1-yl)cyclohexanol | 6 | None | -OH | ~166.2 |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol | 4 | 3,5-dimethyl | -OH | ~208.3 |
| 2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol | 4 | 4-chloro | -OH | ~200.6 |
Physicochemical Properties
- Stability: Cyclobutane derivatives exhibit lower thermal stability than cyclohexane analogs due to ring strain. For example, 1-(1H-pyrazol-1-yl)cyclohexanol (six-membered ring) is more stable under heating (decomposition >200°C) compared to cyclobutane analogs (decomposition ~150–170°C) .
- Solubility : The hydroxyl group enhances polar solvent solubility. However, hydrophobic substituents (e.g., 4-methyl in the target compound) reduce water solubility compared to unsubstituted analogs.
- Reactivity: The strained cyclobutane ring increases susceptibility to ring-opening reactions. For instance, acid-catalyzed dehydration of this compound may occur more readily than in cyclohexanol analogs.
Crystallographic Insights
Crystallographic data for such compounds are often resolved using SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule analysis . The hydroxyl group in this compound likely participates in hydrogen bonding, influencing crystal packing. Comparatively, bulkier substituents (e.g., 3,5-dimethylpyrazole) may disrupt intermolecular interactions, leading to less dense crystal structures.
Pharmacological Relevance
Pyrazole-containing compounds are prevalent in drug discovery (e.g., Celecoxib). The 4-methylpyrazole group in the target compound may enhance metabolic stability compared to chloro or unsubstituted analogs. highlights a patent application where a 4-methylpyrazole moiety is integrated into a tetrahydroisoquinoline-based drug candidate, underscoring its utility as a pharmacophore .
Biological Activity
The compound 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a derivative of pyrazole, a structural motif known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a cyclobutane ring fused with a pyrazole moiety. The presence of the hydroxyl group on the cyclobutane enhances its solubility and reactivity, potentially influencing its biological interactions.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various pyrazolone derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggested that modifications in the pyrazole ring could enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| This compound | E. coli | 15 | 50 |
| Pyrazolone Derivative A | S. aureus | 18 | 30 |
| Pyrazolone Derivative B | Candida albicans | 20 | 25 |
Antitumor Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. In vitro assays demonstrated that certain compounds could inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (breast cancer) and U-87 (glioblastoma). The mechanism of action often involves the modulation of signaling pathways related to cell growth and apoptosis .
Case Study: In Vitro Antitumor Activity
A recent study investigated the cytotoxic effects of this compound on MDA-MB-231 cells. The compound exhibited an IC50 value of 39.2 ± 1.7 μM, indicating significant cytotoxicity.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
The biological activities of this compound are likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Signal Transduction Modulation : By interacting with specific receptors or kinases, these compounds can alter signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to free radical scavenging abilities, reducing oxidative stress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
